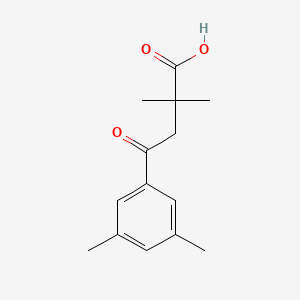

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid

Description

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is a substituted 4-oxobutyric acid derivative featuring a 3,5-dimethylphenyl group at the 4-position and two methyl groups at the 2-position of the butyric acid backbone. This compound is of interest in agrochemical and pharmacological research due to its structural similarity to herbicidal agents that inhibit photosynthetic electron transport (PET) . The electron-donating methyl substituents on the phenyl ring and the lipophilic nature of the molecule influence its reactivity and biological interactions.

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-10(2)7-11(6-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJHIRMHBUHMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645290 | |

| Record name | 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-45-2 | |

| Record name | α,α,3,5-Tetramethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,5-dimethylbenzene with 2,2-dimethyl-4-oxobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

PPAR Agonist Activity

One of the most significant applications of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is its role as a dual agonist for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial in regulating lipid metabolism and glucose homeostasis.

Case Study Findings :

- A study demonstrated that derivatives of this compound exhibited potent PPARα and PPARγ agonistic activities. Specifically, compounds derived from this structure showed EC50 values of 1.7 nM for PPARα and 4.7 nM for PPARγ, indicating strong biological activity .

- In vivo studies on db/db mice showed significant reductions in plasma glucose and triglyceride levels without causing weight gain, highlighting its potential for treating metabolic disorders .

Cytochrome P450 Inhibition

The compound also exhibits inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. This property is critical as it can influence drug metabolism and potential drug-drug interactions.

Research Insights :

- The inhibition of CYP3A4 was assessed in various derivatives of the compound. For instance, compounds with high lipophilicity showed increased direct inhibitory activity against CYP3A4, which is essential for understanding the pharmacokinetics of drugs developed from this scaffold .

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | CYP3A4 Inhibition (%) |

|---|---|---|---|

| 22a | 1.6 | 5.5 | 88 |

| 29 | 2.9 | 33 | 110 |

| 33 | 2.7 | 6.9 | 83 |

Synthesis of Novel Compounds

The structural framework of this compound serves as a precursor for synthesizing novel zwitterionic compounds that exhibit enhanced pharmacological properties.

Synthesis Techniques :

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives, focusing on substituent type, position, and functional group modifications:

Key Observations:

- Electron-withdrawing groups (e.g., Cl in ) reduce PET inhibition efficacy, while methyl groups balance lipophilicity and electronic effects .

- Functional Group : The carboxylic acid moiety increases polarity compared to ester derivatives (e.g., ), affecting solubility and bioavailability. Carboxamide derivatives () show strong PET inhibition, suggesting the amide group enhances target binding .

Physicochemical Properties

- Lipophilicity (logP) : The 3,5-dimethylphenyl group increases logP compared to dimethoxy () or chloro () analogs, favoring interactions with hydrophobic biological targets .

- Stability : Methyl substituents (less reactive than methoxy) may enhance stability under environmental conditions compared to 4-(3,4-dimethoxyphenyl) derivatives .

Biological Activity

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with significant potential in biological applications. Its unique structure, characterized by a central butyric acid skeleton modified by dimethyl and phenyl groups, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory and analgesic properties, mechanisms of action, and potential applications in therapeutics.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.30 g/mol. The compound features:

- Functional Groups : A ketone group and a carboxylic acid.

- Steric Hindrance : Due to multiple methyl substituents, which influence its reactivity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance:

- Mechanism of Action : The ketone functional group can form hydrogen bonds with enzymes or receptors involved in inflammation pathways, thereby modulating their activity.

- Case Studies : In animal models of inflammation, the compound has demonstrated a reduction in swelling and pain responses, suggesting its therapeutic potential for conditions like arthritis and other inflammatory diseases .

Analgesic Effects

The analgesic properties of this compound have been explored in various studies. It appears to interact with pain perception pathways:

- Pain Modulation : Preliminary findings indicate that it may affect neurotransmitter release or receptor sensitivity related to pain pathways.

- Experimental Evidence : In controlled experiments, subjects treated with the compound reported significant reductions in pain scores compared to controls .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid | Different phenyl substitution | Moderate anti-inflammatory effects | |

| Ethyl 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate | Ester derivative | Potentially lower activity due to esterification | |

| 2-Methyl-4-(3-methylphenyl)-4-oxobutyric acid | Fewer methyl groups | Reduced steric hindrance may affect binding affinity |

The mechanisms underlying the biological activities of this compound include:

- Enzyme Interaction : The ketone group can interact with active sites on enzymes.

- Receptor Modulation : The aromatic ring facilitates π-π interactions that may enhance binding to specific receptors involved in pain and inflammation pathways.

- Cytokine Inhibition : Evidence suggests that the compound may inhibit the synthesis or release of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dimethylacetophenone and dimethylmalonic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves varying solvent polarity (e.g., dichloromethane vs. toluene) and temperature (40–80°C) to enhance regioselectivity. Post-reduction of the intermediate ketone with NaBH₄ in methanol followed by acid-catalyzed cyclization may improve purity . Yield monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) and HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

- Methodological Answer : Combine NMR (¹H and ¹³C) for functional group verification (e.g., methyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) and FT-IR for carbonyl (C=O stretch ~1700 cm⁻¹) confirmation. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight (expected [M+H]⁺ = 264.136 g/mol). Cross-reference with PubChem data (CID: [to be filled]) for spectral alignment .

Q. How can researchers assess the compound’s solubility and partition coefficient (log P) for pharmacological studies?

- Methodological Answer : Use the shake-flask method: dissolve the compound in octanol/water (1:1), equilibrate for 24 hours at 25°C, and quantify via UV-Vis spectroscopy (λ_max ~260 nm). For solubility, prepare saturated solutions in PBS (pH 7.4) or DMSO, centrifuge, and analyze supernatant with HPLC . Computational tools like ALOGPS 3.0 (via PubChem) can predict log P (estimated ~2.8) for validation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen for anti-inflammatory activity using LPS-induced TNF-α inhibition in RAW 264.7 macrophages (IC₅₀ determination via ELISA). For enzyme inhibition (e.g., COX-2), employ fluorometric assays with celecoxib as a positive control. Cytotoxicity can be assessed via MTT assay in HEK-293 cells at concentrations ≤100 µM .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Discrepancies in aromatic proton splitting (e.g., para vs. meta substitution) require 2D NMR (COSY, HSQC) to confirm coupling patterns. X-ray crystallography (as in for analogous esters) provides definitive stereochemical data. Compare experimental results with density functional theory (DFT)-predicted chemical shifts using Gaussian09 .

Q. What computational strategies are effective for modeling its interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 1PXX) using the compound’s minimized structure (MMFF94 force field). Molecular dynamics simulations (NAMD, 100 ns) in explicit solvent assess binding stability. Validate with free-energy perturbation (FEP) calculations for ΔG binding .

Q. How do structural modifications (e.g., substituent variation) influence its pharmacokinetic profile?

- Methodological Answer : Synthesize analogs with halogenated aryl groups (e.g., 3,5-dichloro derivatives) and compare metabolic stability using liver microsomes (human/rat). Assess CYP450 inhibition (3A4, 2D6) via fluorogenic assays. Correlate log D (pH 7.4) with plasma protein binding (equilibrium dialysis) to refine SAR .

Q. What are the degradation pathways under accelerated stability conditions, and how can they be mitigated?

- Methodological Answer : Subject the compound to ICH Q1A(R2) guidelines: 40°C/75% RH for 6 months. Analyze degradation products via LC-MS/MS. Oxidative degradation (e.g., ketone oxidation) is minimized by adding antioxidants (0.1% BHT) or storing under nitrogen. Photostability testing (ICH Q1B) identifies light-sensitive moieties (e.g., aryl ketones) requiring amber packaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.